molecular formula C12H14BrNO5 B14217176 N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine CAS No. 820219-26-9

N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine

Cat. No.: B14217176
CAS No.: 820219-26-9
M. Wt: 332.15 g/mol
InChI Key: IVYCLSFQKOTVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a bromo group and two methoxy groups attached to a phenyl ring, which is further connected to an acetyl group and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine typically involves the following steps:

    Bromination: The starting material, 2,5-dimethoxyphenylacetic acid, is brominated using bromine in the presence of a suitable solvent such as acetic acid to yield 4-bromo-2,5-dimethoxyphenylacetic acid.

    Acetylation: The brominated product is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form 4-bromo-2,5-dimethoxyphenylacetyl chloride.

    Coupling with Glycine: The final step involves coupling the acetyl chloride with glycine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding alcohols.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Substituted phenylacetylglycine derivatives.

Scientific Research Applications

N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-dimethoxyphenethylamine
  • 2,5-Dimethoxy-4-bromophenethylamine
  • 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine

Uniqueness

N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine is unique due to its specific structural features, including the presence of both an acetyl group and glycine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

820219-26-9

Molecular Formula

C12H14BrNO5

Molecular Weight

332.15 g/mol

IUPAC Name

2-[[2-(4-bromo-2,5-dimethoxyphenyl)acetyl]amino]acetic acid

InChI

InChI=1S/C12H14BrNO5/c1-18-9-5-8(13)10(19-2)3-7(9)4-11(15)14-6-12(16)17/h3,5H,4,6H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

IVYCLSFQKOTVSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CC(=O)NCC(=O)O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.